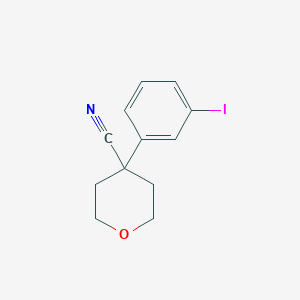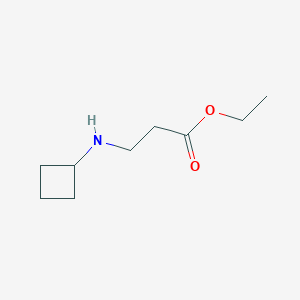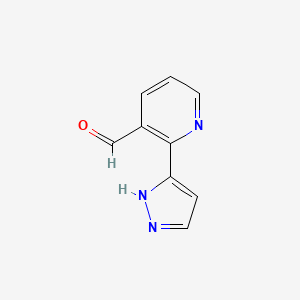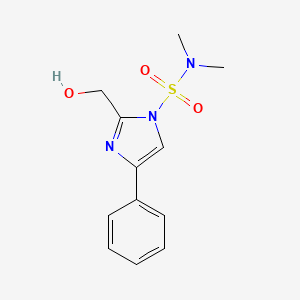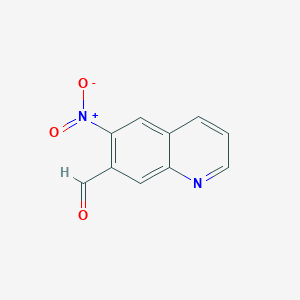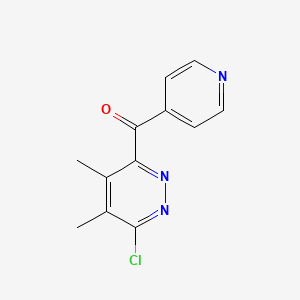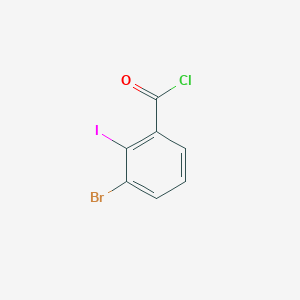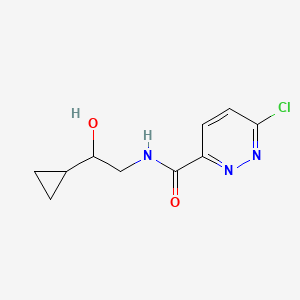
6-chloro-N-(2-cyclopropyl-2-hydroxyethyl)pyridazine-3-carboxamide
概要
説明
6-chloro-N-(2-cyclopropyl-2-hydroxyethyl)pyridazine-3-carboxamide is a heterocyclic compound that belongs to the pyridazine family It is characterized by the presence of a chlorinated pyridazine ring and a carboxylic acid amide group
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
6-chloro-N-(2-cyclopropyl-2-hydroxyethyl)pyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorinated pyridazine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridazine derivatives .
科学的研究の応用
6-chloro-N-(2-cyclopropyl-2-hydroxyethyl)pyridazine-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-chloro-N-(2-cyclopropyl-2-hydroxyethyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
類似化合物との比較
Similar Compounds
Similar compounds include other chlorinated pyridazine derivatives and carboxylic acid amides. Examples include:
- 6-CHLOROPYRIDAZINE-3-CARBOXYLIC Acid
- 2-CYCLOPROPYL-2-HYDROXYETHYL)AMIDE
Uniqueness
What sets 6-chloro-N-(2-cyclopropyl-2-hydroxyethyl)pyridazine-3-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C10H12ClN3O2 |
|---|---|
分子量 |
241.67 g/mol |
IUPAC名 |
6-chloro-N-(2-cyclopropyl-2-hydroxyethyl)pyridazine-3-carboxamide |
InChI |
InChI=1S/C10H12ClN3O2/c11-9-4-3-7(13-14-9)10(16)12-5-8(15)6-1-2-6/h3-4,6,8,15H,1-2,5H2,(H,12,16) |
InChIキー |
LHISOGUWFQLNLI-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(CNC(=O)C2=NN=C(C=C2)Cl)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

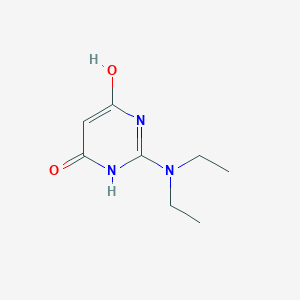
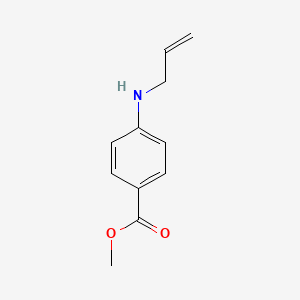
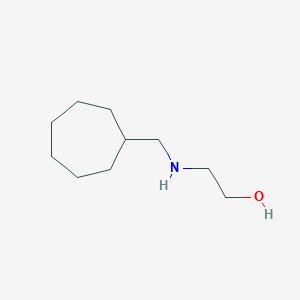
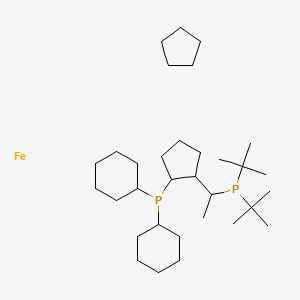
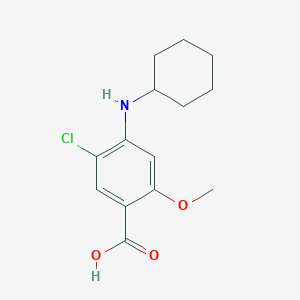
![[R]-2-(6-Methoxyquinolin-4-yl)oxirane](/img/structure/B8340189.png)
